molecular formula C21H24ClN3O2S B10793039 5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole

5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole

Cat. No.: B10793039
M. Wt: 418.0 g/mol
InChI Key: MXRBKBQWTLOBGQ-UHFFFAOYSA-N
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Description

5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole typically involves multiple steps. One common method includes the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve ambient temperatures and the use of green solvents to ensure an eco-friendly process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed pharmacological effects . For example, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

Uniqueness

5-Chloro-2-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]benzoxazole is unique due to its specific structural features and the presence of the piperazine moiety, which contributes to its distinct pharmacological profile. The combination of the benzoxazole core with the piperazine and methoxyphenyl groups enhances its biological activity and selectivity .

Properties

Molecular Formula

C21H24ClN3O2S

Molecular Weight

418.0 g/mol

IUPAC Name

5-chloro-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C21H24ClN3O2S/c1-26-20-6-3-2-5-18(20)25-12-10-24(11-13-25)9-4-14-28-21-23-17-15-16(22)7-8-19(17)27-21/h2-3,5-8,15H,4,9-14H2,1H3

InChI Key

MXRBKBQWTLOBGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCSC3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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